1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,5-Dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
The synthesis of 1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole involves several steps. The primary synthetic route includes the reaction of 2,5-dimethylphenol with 3-chloropropylamine to form 3-(2,5-dimethylphenoxy)propylamine. This intermediate is then reacted with 1H-1,2,3-benzotriazole under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-[3-(2,5-Dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions with halogenated compounds to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[3-(2,5-Dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Mechanism of Action
The mechanism of action of 1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacterial cells, leading to cell death. The compound may also interfere with the cell membrane integrity of microorganisms, further enhancing its antimicrobial activity .
Comparison with Similar Compounds
1-[3-(2,5-Dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:
1-[3-(2,4-Dimethylphenoxy)propyl]-1H-imidazole: This compound has a similar structure but contains an imidazole ring instead of a benzotriazole ring.
1-[3-(2,6-Dimethylphenoxy)propyl]-1H-1,2,4-triazole: This compound contains a triazole ring and has been studied for its potential as an antifungal agent.
1-[3-(2,5-Dimethylphenoxy)propyl]piperidine: This compound features a piperidine ring and is used in the synthesis of pharmaceuticals.
The uniqueness of 1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole lies in its benzotriazole moiety, which imparts distinct chemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C17H19N3O |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
1-[3-(2,5-dimethylphenoxy)propyl]benzotriazole |
InChI |
InChI=1S/C17H19N3O/c1-13-8-9-14(2)17(12-13)21-11-5-10-20-16-7-4-3-6-15(16)18-19-20/h3-4,6-9,12H,5,10-11H2,1-2H3 |
InChI Key |
AZJKOXCLHORUHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.